molecular formula C8H11BF5N B034832 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate CAS No. 109705-14-8

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Cat. No. B034832
M. Wt: 226.98 g/mol
InChI Key: RRNLYYDDEUOXBB-UHFFFAOYSA-N
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Patent
US04996320

Procedure details

In a 25 ml pear-shaped flask, 2,4,6-trimethylpyridine (1.21 g, 10 mmoles), sodium borofluoride (1.23 g, 10 mmoles) as the XM reactant and anhydrous sodium fluoride (2.1 g, 50 mmoles) were dissolved in 15 ml of anhydrous acetonitrile and to the resulting solution a mixed gas of nitrogen/fluorine (9:1) was introduced at a rate of 50 ml/min. at -40° C. under vigorous stirring. The amount of fluorine introduced was 20 mmoles. After the completion of the reaction, precipitates were filtered and then the solvent was distilled off. The resultant residue was recrystallized from acetonitrile/diethyl ether to obtain 1.59 g (yield: 70%) of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate the physical properties of which are shown in Table 6.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
nitrogen fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[B-:10]([F:14])([F:13])([F:12])[F:11].[Na+].[F-:16].[Na+].N#N.FF.FF>C(#N)C>[F:11][B-:10]([F:14])([F:13])[F:12].[F:16][N+:3]1[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1] |f:1.2,3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
CC1=NC(=CC(=C1)C)C
Name
Quantity
1.23 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[Na+]
Name
Quantity
2.1 g
Type
reactant
Smiles
[F-].[Na+]
Name
nitrogen fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.FF
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at a rate of 50 ml/min. at -40° C. under vigorous stirring
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The resultant residue was recrystallized from acetonitrile/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.F[N+]1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.